2-[4-(Trifluoromethoxy)benzyl]butanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-[4-(Trifluoromethoxy)benzyl]butanoic acid” involves various methods. For instance, the synthesis of 2-amino-4-(trifluoromethoxy)butanoic acid, a CF3O-containing analogue of natural lipophilic amino acids, was achieved as a racemate and in both enantiomeric forms . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 13 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms.Scientific Research Applications
Environmental Fate and Effects
Parabens and Environmental Research
Parabens, which are esters of para-hydroxybenzoic acid, share some structural similarity with various carboxylic acids, including potentially 2-[4-(Trifluoromethoxy)benzyl]butanoic acid. Research into parabens has highlighted their occurrence, fate, and behavior in aquatic environments. Despite treatments that can eliminate them from wastewater, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This research underscores the environmental persistence and potential ecological impacts of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Bioactive Compounds and Health Effects
Carboxylic Acids in Biological Activity
Natural carboxylic acids from plants have been studied for their biological activities, including antioxidant, antimicrobial, and cytotoxic effects. These studies have explored how structural differences among selected carboxylic acids influence their bioactivity, providing insight into the potential health-related applications of various carboxylic acid derivatives (Godlewska-Żyłkiewicz et al., 2020).
Biodegradation and Environmental Impact
Microbial Degradation of Polyfluoroalkyl Chemicals
Research into the environmental biodegradability of polyfluoroalkyl chemicals, which include perfluoroalkyl and polyfluoroalkyl acids as potential degradation products, provides valuable insights into the fate and degradation pathways of complex compounds in the environment. This research could offer perspectives on the environmental stability and degradation of various carboxylic acid derivatives, including this compound (Liu & Avendaño, 2013).
Chemical Synthesis and Applications
Benzoxaboroles in Therapeutic Uses
Benzoxaboroles, derivatives of phenylboronic acids, have been explored for their wide applications, including as antibacterial, antifungal, and anti-inflammatory agents. This research showcases the versatility of boron-heterocyclic scaffolds in medicinal chemistry, which may be relevant for designing new compounds with specific therapeutic applications. It illustrates the potential for structurally complex carboxylic acids to serve as scaffolds for drug development (Nocentini, Supuran, & Winum, 2018).
Safety and Hazards
Properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methyl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-2-9(11(16)17)7-8-3-5-10(6-4-8)18-12(13,14)15/h3-6,9H,2,7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHLEHFRDAAMHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)OC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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